molecular formula C23H29N3O3 B251079 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide

3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide

Cat. No.: B251079
M. Wt: 395.5 g/mol
InChI Key: JVAQBTNWEKICSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological activities.

Mechanism of Action

The exact mechanism of action of 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it has been suggested that it may act as a modulator of the dopamine and serotonin systems in the brain. It may also exert its effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments include its potential therapeutic properties, its ability to modulate the dopamine and serotonin systems, and its anti-inflammatory effects. However, its limitations include its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the study of 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative disorders, and its potential use in the development of new anti-inflammatory drugs. Additionally, further studies are needed to assess its safety and toxicity in humans.

Synthesis Methods

The synthesis of 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide involves several steps. The starting material is 4-(4-aminophenyl)piperazine, which is reacted with propionic anhydride to obtain 4-(4-propionyl-1-piperazinyl)aniline. The obtained product is then reacted with 3-isopropoxybenzoyl chloride in the presence of a base to yield the final product.

Scientific Research Applications

3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C23H29N3O3/c1-4-22(27)26-14-12-25(13-15-26)20-10-8-19(9-11-20)24-23(28)18-6-5-7-21(16-18)29-17(2)3/h5-11,16-17H,4,12-15H2,1-3H3,(H,24,28)

InChI Key

JVAQBTNWEKICSI-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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